![molecular formula C44H30S B12598408 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene CAS No. 643767-88-8](/img/structure/B12598408.png)
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where aryl halides are coupled with boronic acids in the presence of a palladium catalyst. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings using reagents like halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3, nitration using HNO3 and H2SO4.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.
科学的研究の応用
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar in structure but with hydroxyl groups instead of phenyl groups.
10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains aminophenoxy groups and is used in the synthesis of polyimides.
Uniqueness
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is unique due to its multiple phenyl groups attached to a benzothiophene core, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
特性
CAS番号 |
643767-88-8 |
|---|---|
分子式 |
C44H30S |
分子量 |
590.8 g/mol |
IUPAC名 |
1,3-bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene |
InChI |
InChI=1S/C44H30S/c1-3-9-31(10-4-1)33-15-19-35(20-16-33)37-23-27-39(28-24-37)43-41-13-7-8-14-42(41)44(45-43)40-29-25-38(26-30-40)36-21-17-34(18-22-36)32-11-5-2-6-12-32/h1-30H |
InChIキー |
ALBUFDKTAODDHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(S4)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
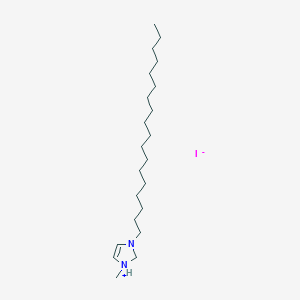
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
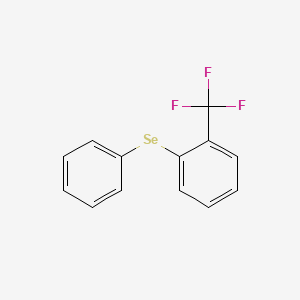
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
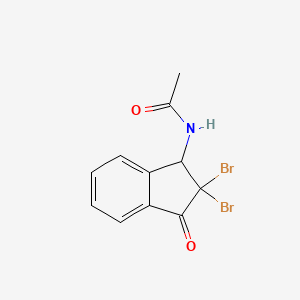

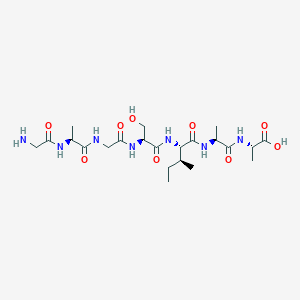
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
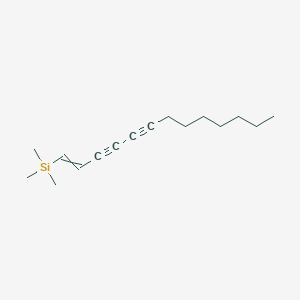
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

